2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal
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Overview
Description
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal is an organic compound that features a pyrazole ring, a common structure in medicinal chemistry and organic synthesis. Pyrazoles are known for their versatility and are often used as building blocks for more complex molecules with significant pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-methyl-1H-pyrazole with 2,2-dimethylpropanal under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Another pyrazole-containing compound with different substituents
Uniqueness
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropanal group enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1-methylpyrazol-3-yl)propanal |
InChI |
InChI=1S/C9H14N2O/c1-9(2,7-12)6-8-4-5-11(3)10-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
YEVQPDMKYOKCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NN(C=C1)C)C=O |
Origin of Product |
United States |
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